
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Übersicht
Beschreibung
Y-26611 ist ein niedermolekulares Medikament, das als Topoisomerase-II-Inhibitor wirkt. Es wurde ursprünglich von Japan Tobacco (Hong Kong) Ltd. und Mitsubishi Tanabe Pharma Corporation entwickelt. Die Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von bakteriellen Infektionen, untersucht .
Herstellungsmethoden
Die Synthese von Y-26611 umfasst mehrere Schritte. Eine berichtete Methode beinhaltet die Kondensation von 1-Cyclopropyl-6,7,8-Trifluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure mit 2-(Formylamino-methyl)-morpholin unter Verwendung von 1,8-Diazabicyclo[5.4.0]-7-undecen in siedendem Acetonitril, um ein Formamidderivat zu bilden. Dieses Derivat wird dann mit konzentrierter Salzsäure in siedendem Methanol hydrolysiert . Ein weiterer Syntheseweg beinhaltet die Reaktion von 4-Benzyl-2-(Chlormethyl)morpholin mit Kaliumphthalimid in siedendem Dimethylformamid, um 4-Benzyl-2-(Phthalimidomethyl)morpholin zu bilden, das dann mit Hydrazinhydrat in siedendem Ethanol behandelt wird, um 2-(Aminomethyl)-4-Benzylmorpholin zu ergeben. Diese Verbindung wird mit Essigsäureanhydrid in kaltem Toluol acetyliert, gefolgt von einer Debenzylierung durch Hydrierung mit Hydrazinhydrat über Palladium auf Kohlenstoff in Isopropanol, um 2-(Acetamidomethyl)morpholin zu ergeben. Der letzte Schritt beinhaltet die Kondensation dieser Verbindung mit 1-Cyclopropyl-6,7,8-Trifluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure unter Verwendung von Triethylamin in siedendem Acetonitril, gefolgt von der Deacetylierung mit siedendem wässrigen Salzsäure .
Vorbereitungsmethoden
The synthesis of Y-26611 involves several steps. One reported method includes the condensation of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2-(formylamino-methyl)-morpholine using 1,8-diazabicyclo[5.4.0]-7-undecene in refluxing acetonitrile to form a formamido derivative. This derivative is then hydrolyzed with concentrated hydrochloric acid in refluxing methanol . Another synthesis route involves the reaction of 4-benzyl-2-(chloromethyl)morpholine with potassium phthalimide in refluxing dimethylformamide to form 4-benzyl-2-(phthalimidomethyl)morpholine, which is then treated with hydrazine hydrate in refluxing ethanol to yield 2-(aminomethyl)-4-benzylmorpholine. This compound is acetylated with acetic anhydride in cool toluene, followed by debenzylation through hydrogenation with hydrazine hydrate over palladium on carbon in isopropanol to give 2-(acetamidomethyl)morpholine. The final step involves the condensation of this compound with 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using triethylamine in refluxing acetonitrile, followed by deacetylation with refluxing aqueous hydrochloric acid .
Analyse Chemischer Reaktionen
Y-26611 durchläuft verschiedene chemische Reaktionen, darunter Kondensation, Hydrolyse und Hydrierung. Die Kondensationsreaktionen beinhalten typischerweise die Verwendung von Acetonitril als Lösungsmittel und Triethylamin als Base. Hydrolysereaktionen werden mit konzentrierter Salzsäure in Methanol durchgeführt, während Hydrierungsreaktionen Hydrazinhydrat über Palladium auf Kohlenstoff in Isopropanol verwenden . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Formamidderivate und Acetamidomethylmorpholinderivate.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Quinolone derivatives are known for their broad-spectrum antibacterial activity. The specific structural features of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid enhance its efficacy against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
E. coli | 8 | Ciprofloxacin | 4 |
S. aureus | 16 | Methicillin | 32 |
Antiviral Properties
Recent research has suggested potential antiviral applications for this compound, particularly against RNA viruses. The presence of the morpholino group may enhance cellular uptake and bioavailability.
Case Study: Antiviral Activity
In vitro studies demonstrated that the compound inhibited viral replication in cell cultures infected with the influenza virus. The mechanism appears to involve interference with viral RNA synthesis.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown favorable absorption and distribution characteristics in animal models.
Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 75% |
Half-life | 6 hours |
Volume of distribution | 0.5 L/kg |
Toxicological Studies
Preclinical toxicology assessments indicate a low toxicity profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Crystalline Forms and Stability
The compound exhibits multiple crystalline forms, including dihydrate and anhydrate states. Understanding these forms is essential for drug formulation and stability.
Table: Crystalline Behavior
Form | Stability Condition | Transition Temperature |
---|---|---|
Dihydrate | Ambient conditions | - |
Monohydrate | Mild drying conditions | 110°C |
Alpha-type anhydrate | Heating | 110°C |
Beta-type anhydrate | Further heating | 165°C |
Potential in Nanotechnology
The unique properties of this quinolone derivative make it suitable for applications in nanotechnology, particularly in drug delivery systems where targeted release is critical.
Wirkmechanismus
Y-26611 exerts its effects by inhibiting topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, Y-26611 interferes with the DNA replication process, leading to the death of bacterial cells . The molecular targets of Y-26611 include topoisomerase II, and the pathways involved in its mechanism of action are related to DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Y-26611 ist einzigartig in seiner spezifischen Hemmung der Topoisomerase II. Ähnliche Verbindungen umfassen andere Topoisomerase-Inhibitoren wie Etoposide und Doxorubicin. Y-26611 unterscheidet sich in seiner chemischen Struktur und seinen spezifischen Anwendungen bei bakteriellen Infektionen . Andere ähnliche Verbindungen umfassen Fluorchinolonderivate, die ebenfalls die bakterielle DNA-Replikation angreifen, aber unterschiedliche Wirkmechanismen und therapeutische Anwendungen haben können .
Biologische Aktivität
7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known by its CAS number 146805-34-7, is a synthetic compound with significant biological activities. This compound belongs to the quinolone class of antibiotics and exhibits various pharmacological properties, particularly in the context of antimicrobial activity.
The molecular formula of this compound is C18H19F2N3O4, and it possesses a complex structure that contributes to its biological efficacy. The IUPAC name provides insight into its functional groups and stereochemistry, which are crucial for its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 146805-34-7 |
Molecular Formula | C18H19F2N3O4 |
Purity | ≥95% |
Storage Conditions | Store at -20°C |
The biological activity of this compound primarily stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antibacterial properties. It has been shown to be effective against various strains of bacteria, including resistant strains.
Table 1: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 0.25 µg/mL |
Pseudomonas aeruginosa | 1.0 µg/mL |
Case Studies
Several studies have investigated the effectiveness of this compound in clinical settings:
-
Study on Mycoplasma Contamination :
A study highlighted the compound's ability to prevent mycoplasma contamination in cell cultures. The effective concentration for eliminating mycoplasma was found to be significantly lower than that of traditional antibiotics like ciprofloxacin, indicating its potential use in cell culture applications without cytotoxic effects . -
Comparative Efficacy :
In comparative studies against other fluoroquinolones, this compound showed a broader safety margin with higher IC50 values compared to MICs for mycoplasmas, suggesting it could be a safer alternative in therapeutic applications .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. These studies indicate that the compound has low cytotoxicity at therapeutic concentrations, making it suitable for further development as an antimicrobial agent.
Eigenschaften
IUPAC Name |
7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKGRIHKSLEKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931847 | |
Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143375-60-4, 146805-34-7 | |
Record name | Y 26611 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-AMMCIFQ | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.